6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol
Overview
Description
“6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol” is a heterocyclic compound . It is part of an important class of compounds known as pyrazolo[3,4-b]pyridines, which are attractive targets in organic synthesis due to their wide variety of biological and pharmacological properties .
Synthesis Analysis
The compound can be synthesized by cyclization reaction from 2,6-dichloro-4-methylnicotinonitrile . A mixture of the 6-hydrazino-4-methyl-1H-pyrazolo[3,4-b]pyridine-3-ol and ethyl acetoacetate in ethanol with the addition of catalytic amounts of conc. HCl was refluxed gently for 4 hours .Molecular Structure Analysis
The molecular weight of “6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol” is 175.19 . The InChI code is 1S/C9H9N3O/c1-12-6-7(4-11-12)9-3-2-8(13)5-10-9/h2-6,13H,1H3 .Chemical Reactions Analysis
The compound exists as the 3-hydroxy tautomer . It is part of the pyrazolo[3,4-b]pyridines class of compounds, which have been synthesized using various strategies .Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Structural Analysis :
- Wu et al. (2012) synthesized new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds and studied their structure in detail using X-ray diffraction, highlighting their existence as the 3-hydroxy tautomer (Wu, Tang, Huang, & Shen, 2012).
Coordination Chemistry and Ligand Applications :
- Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, highlighting their use in luminescent lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical transitions (Halcrow, 2005).
Photophysical Properties :
- Vetokhina et al. (2012) conducted studies on 2-(1H-pyrazol-5-yl)pyridines, including their derivatives, by UV/Vis spectroscopic methods and quantum chemical computations, revealing that these compounds exhibit multiple types of photoreactions (Vetokhina et al., 2012).
Antimicrobial Activity :
- Rathod and Solanki (2018) synthesized pyrimidine derivatives including 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide and evaluated their antimicrobial activities, showing promising results (Rathod & Solanki, 2018).
Application in Organic Light Emitting Diodes (OLEDs) :
- Huang et al. (2013) synthesized Pt(II) complexes with pyrazol-pyridine ligands and demonstrated their application in efficient OLEDs, exhibiting high external quantum efficiency and stable chromaticity (Huang et al., 2013).
Safety And Hazards
properties
IUPAC Name |
6-(1-methylpyrazol-4-yl)pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-6-7(4-11-12)9-3-2-8(13)5-10-9/h2-6,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOUVIPOPNTKQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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